2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid
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Overview
Description
2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid is a heterocyclic compound that features an imidazole ring fused with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the acetic acid moiety . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole ring but differ in the placement of functional groups and the presence of additional rings.
2-Heptadecyl-4,5-dihydro-1H-imidazole: This compound has a similar imidazole core but with different substituents, leading to distinct properties.
Uniqueness
2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid is unique due to its fused cycloheptane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)6-12-7-11-8-4-2-1-3-5-9(8)12/h7H,1-6H2,(H,13,14) |
InChI Key |
UZZKVOSRJSCJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C=N2)CC(=O)O |
Origin of Product |
United States |
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